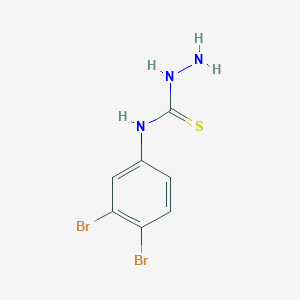
4-(3,4-Dibromophenyl)thiosemicarbazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dibromophenyl)thiosemicarbazide is a chemical compound that belongs to the class of thiosemicarbazides. Thiosemicarbazides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The compound has a molecular formula of C7H7Br2N3S and a molecular weight of 325.03 g/mol . It is characterized by the presence of two bromine atoms on the phenyl ring and a thiosemicarbazide group attached to the 4-position of the phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dibromophenyl)thiosemicarbazide typically involves the reaction of 3,4-dibromobenzaldehyde with thiosemicarbazide. The reaction is carried out in ethanol as a solvent, and the mixture is heated under reflux conditions for several hours . The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction times, temperatures, and solvent volumes.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,4-Dibromophenyl)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide group to other functional groups.
Substitution: The bromine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced forms of the thiosemicarbazide group.
Substitution: Compounds with different substituents on the phenyl ring.
Aplicaciones Científicas De Investigación
4-(3,4-Dibromophenyl)thiosemicarbazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the synthesis of other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 4-(3,4-Dibromophenyl)thiosemicarbazide involves its interaction with various molecular targets. The compound can inhibit enzymes such as carbonic anhydrase, which plays a role in the reversible hydration of carbon dioxide to bicarbonate ions . Additionally, it can induce apoptosis in cancer cells by modulating the expression of proteins involved in cell death pathways .
Comparación Con Compuestos Similares
Similar Compounds
Thiosemicarbazide: The parent compound with similar biological activities.
1,3,4-Thiadiazole Derivatives: Compounds with a similar core structure and biological activities.
Thiosemicarbazones: Derivatives formed by the reaction of thiosemicarbazides with aldehydes and ketones.
Uniqueness
4-(3,4-Dibromophenyl)thiosemicarbazide is unique due to the presence of two bromine atoms on the phenyl ring, which can enhance its biological activities and provide additional sites for chemical modification. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C7H7Br2N3S |
|---|---|
Peso molecular |
325.03 g/mol |
Nombre IUPAC |
1-amino-3-(3,4-dibromophenyl)thiourea |
InChI |
InChI=1S/C7H7Br2N3S/c8-5-2-1-4(3-6(5)9)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) |
Clave InChI |
TYYDGMOUXDEBME-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC(=S)NN)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


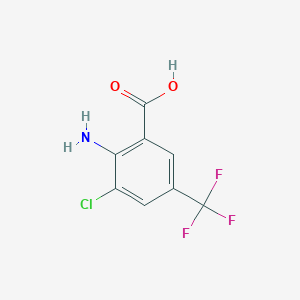
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-4-one](/img/structure/B13908343.png)
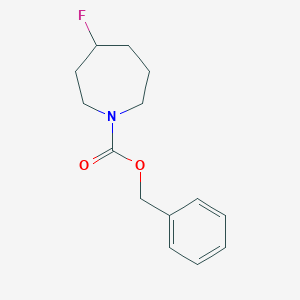
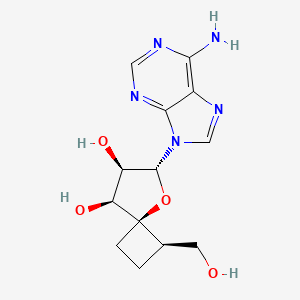
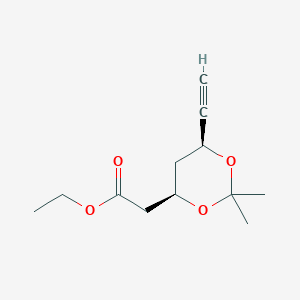

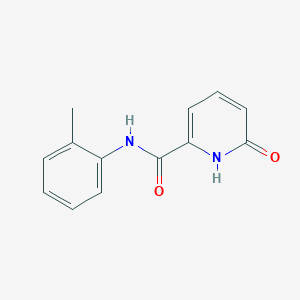
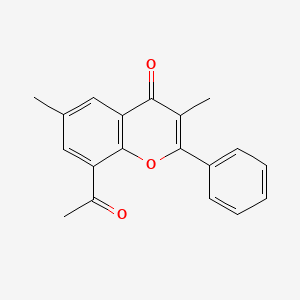
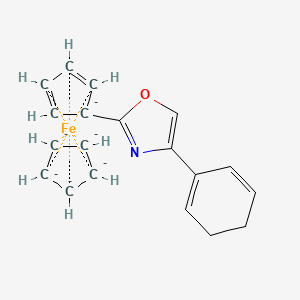
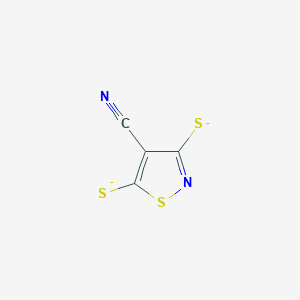
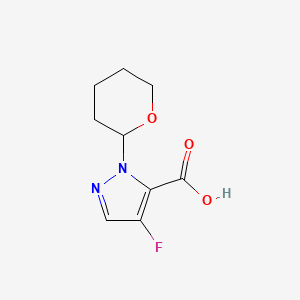
![(E)-4-[2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,8-dioxo-1H-purin-7-yl]but-2-enoic acid](/img/structure/B13908391.png)
![6-[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13908399.png)

